4-bromo-2-methyl-N-propylbenzamide
Overview
Description
4-Bromo-2-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. It is a derivative of benzamide, featuring a bromine atom at the 4-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 2-methyl-N-propylbenzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light to introduce the bromine atom at the 4-position.
Amide Formation: The propylamine reacts with 2-bromomethylbenzoic acid under dehydration conditions to form the amide bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-hydroxy-2-methyl-N-propylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation Products: 4-Bromo-2-methyl-N-propylbenzoic acid.
Reduction Products: 4-Hydroxy-2-methyl-N-propylbenzamide.
Substitution Products: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
4-Bromo-2-methyl-N-propylbenzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of brominated compounds on cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 4-bromo-2-methyl-N-propylbenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-2-methyl-N-propylbenzamide is compared with other similar compounds to highlight its uniqueness:
2-Bromo-N-methylbenzamide: Lacks the methyl group at the 2-position.
4-Bromo-N-propylbenzamide: Lacks the methyl group at the 2-position.
2-Methyl-N-propylbenzamide: Lacks the bromine atom at the 4-position.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and other fields. Further research and development may uncover new applications and enhance its utility in various industries.
Properties
IUPAC Name |
4-bromo-2-methyl-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-6-13-11(14)10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFGRNPVFZCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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